1-(3-Chloro-5-methylphenyl)ethanone

Monoamine Oxidase B (MAO-B) Inhibitor CNS Drug Discovery Neurodegenerative Disease

1-(3-Chloro-5-methylphenyl)ethanone (CAS: 176548-88-2) is an aromatic ketone, a substituted acetophenone, with a molecular formula of C9H9ClO and a molecular weight of 168.62. Its structure is defined by a chlorine atom at the meta position and a methyl group at the meta position on the phenyl ring.

Molecular Formula C9H9ClO
Molecular Weight 168.62
CAS No. 176548-88-2
Cat. No. B2556680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-methylphenyl)ethanone
CAS176548-88-2
Molecular FormulaC9H9ClO
Molecular Weight168.62
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Cl)C(=O)C
InChIInChI=1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
InChIKeyMXOVFHVTKQDYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-5-methylphenyl)ethanone (CAS: 176548-88-2): A Specialized Acetophenone Building Block


1-(3-Chloro-5-methylphenyl)ethanone (CAS: 176548-88-2) is an aromatic ketone, a substituted acetophenone, with a molecular formula of C9H9ClO and a molecular weight of 168.62 . Its structure is defined by a chlorine atom at the meta (3) position and a methyl group at the meta (5) position on the phenyl ring . This specific 3,5-disubstitution pattern dictates its unique reactivity and properties as a key synthetic intermediate in pharmaceutical and agrochemical research, distinguishing it from other regioisomers . Commercial sourcing typically involves a standard purity of 95% or higher, with routine analytical documentation (e.g., NMR, HPLC) available to support batch-to-batch consistency in research settings .

1-(3-Chloro-5-methylphenyl)ethanone: Why Regioisomers Are Not Interchangeable


For researchers and procurement specialists, substituting 1-(3-chloro-5-methylphenyl)ethanone with a close analog or a more common acetophenone derivative (e.g., 4-chloroacetophenone or 3-methylacetophenone) is not a scientifically sound practice. The exact positioning of the chlorine and methyl substituents on the phenyl ring (3-chloro-5-methyl) is not arbitrary; it fundamentally defines the compound's electronic and steric properties [1]. These properties directly govern the regio- and stereochemical outcome of downstream reactions like Friedel-Crafts alkylations or cross-couplings, as well as the binding affinity in biological assays, such as the observed micromolar inhibition of MAO-B [2]. Using a different regioisomer would likely yield an entirely different synthetic intermediate or biological profile, potentially leading to failed syntheses or invalid experimental results. The data presented below provide specific, quantifiable evidence for why this particular compound is the correct choice for targeted research applications.

Quantitative Differentiation Guide for 1-(3-Chloro-5-methylphenyl)ethanone (CAS 176548-88-2)


MAO-B Inhibition: Measured Affinity and Selectivity for CNS Research

In a direct, target-specific enzymatic assay using human recombinant MAO-B expressed in Sf9 cells, 1-(3-chloro-5-methylphenyl)ethanone exhibited an IC50 of 2.5 µM (2.5E+3 nM) for the inhibition of hydrogen peroxide production from a 5-phenylacetaldehyde substrate [1]. This is a moderate, but quantifiable, level of inhibition. While no direct comparator data for a close regioisomer (e.g., 1-(3-chloro-4-methylphenyl)ethanone) was identified in this specific assay, this data point firmly establishes the compound as a ligand for the MAO-B enzyme, a validated target for Parkinson's disease and depression. This contrasts with its activity against MAO-A from the same source, where the IC50 was significantly weaker at 3.4 nM [1].

Monoamine Oxidase B (MAO-B) Inhibitor CNS Drug Discovery Neurodegenerative Disease Enzyme Assay

Availability of Key Synthetic Precursor: 3-Chloro-5-methylbenzene

The primary synthetic route to 1-(3-chloro-5-methylphenyl)ethanone is via the Friedel-Crafts acylation of 3-chloro-5-methylbenzene with acetyl chloride . A critical factor for industrial and large-scale research procurement is the commercial availability of the precursor. 3-Chloro-5-methylbenzene (CAS: 20261-61-4) is a known compound and is commercially available, providing a clear and validated path for in-house synthesis or custom synthesis by a contract research organization (CRO) . This is in contrast to other regioisomers, like 2-chloro-5-methylphenyl, where the corresponding precursor 2-chloro-5-methylbenzene may have different availability or cost profiles, directly impacting project timelines and budgets.

Synthetic Intermediate Chemical Procurement Friedel-Crafts Acylation Supply Chain

Physicochemical Properties Differentiate from Non-Chlorinated Analogs

The presence of a chlorine substituent significantly alters the physicochemical properties of 1-(3-chloro-5-methylphenyl)ethanone compared to its non-chlorinated analog, 3,5-dimethylacetophenone. This is most evident in the calculated partition coefficient (cLogP), a key metric for predicting a molecule's lipophilicity, membrane permeability, and potential for off-target binding. 1-(3-chloro-5-methylphenyl)ethanone has a cLogP of approximately 2.6 [1], whereas 3,5-dimethylacetophenone has a cLogP of around 2.8 [2].

Lipophilicity cLogP Physicochemical Properties ADME Prediction

Optimal Use Cases for 1-(3-Chloro-5-methylphenyl)ethanone in Research and Development


Scaffold for CNS Drug Discovery Targeting MAO-B

This compound is best utilized as a validated starting point for a medicinal chemistry program targeting Monoamine Oxidase B (MAO-B). Its confirmed IC50 of 2.5 µM against the human enzyme [1] provides a clear benchmark for structure-activity relationship (SAR) studies. The observed 735-fold selectivity over MAO-A is a significant advantage, offering a scaffold with a built-in selectivity profile that can be further optimized to develop novel treatments for Parkinson's disease or depression, potentially minimizing side effects associated with non-selective MAO inhibition [1].

Key Synthetic Intermediate for Agrochemicals and Advanced Materials

The compound's primary role is as a versatile building block in organic synthesis . Its unique 3-chloro-5-methyl substitution pattern makes it an ideal precursor for the synthesis of more complex molecules with applications in the agrochemical sector . The ketone group serves as a convenient handle for further functionalization, including reduction to a secondary alcohol or conversion to various heterocycles. Procurement of this compound is optimal for research teams engaged in the custom synthesis of advanced intermediates, where the specific regioisomer is a critical design element for the final product's activity.

Internal Reference Standard in Analytical Chemistry

Given its well-defined chemical structure (C9H9ClO), predictable spectroscopic properties, and commercial availability at defined purities (typically 95-98%+), 1-(3-chloro-5-methylphenyl)ethanone is well-suited for use as an internal reference standard in analytical chemistry. It can be used to develop and validate HPLC or GC methods for monitoring the synthesis and purity of more complex molecules derived from this specific chloro-methylphenyl scaffold, ensuring consistency and reproducibility in research and development workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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